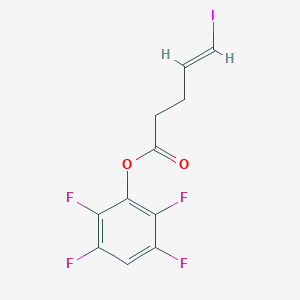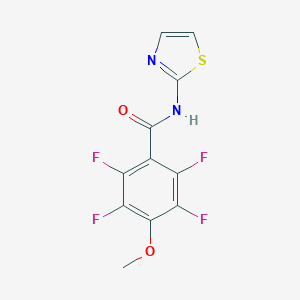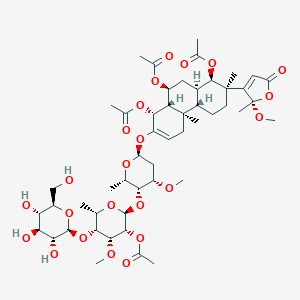
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid (AMPA) is a synthetic compound that belongs to the class of glutamate receptor agonists. AMPA is a potent and selective agonist of the AMPA receptor, which is one of the three main types of ionotropic glutamate receptors in the central nervous system (CNS). The AMPA receptor plays a crucial role in synaptic transmission and plasticity, which underlies learning and memory processes.
作用機序
Alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid binds to the this compound receptor and activates it, leading to the influx of cations, such as sodium and calcium, into the postsynaptic neuron. This depolarizes the neuron and triggers an action potential, which propagates along the axon and releases neurotransmitters at the next synapse. The activation of the this compound receptor also triggers intracellular signaling pathways that modulate synaptic plasticity and gene expression.
Biochemical and physiological effects:
This compound has been shown to enhance synaptic transmission and induce LTP in various brain regions, including the hippocampus, cortex, and cerebellum. This compound has also been shown to induce LTD in some brain regions, such as the amygdala and striatum. The effects of this compound on synaptic plasticity and neuronal excitability depend on the concentration and duration of exposure.
実験室実験の利点と制限
Alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid is a potent and selective agonist of the this compound receptor, which makes it a valuable tool for studying the function and regulation of this receptor. This compound is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo experiments. However, the effects of this compound on synaptic plasticity and neuronal excitability can be complex and depend on various factors, such as the age and species of the animal, the brain region, and the experimental conditions.
将来の方向性
There are several future directions for the use of alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid in scientific research. One direction is to investigate the role of the this compound receptor in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop new compounds that modulate the activity of the this compound receptor, which could have therapeutic potential for these disorders. Finally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, could provide insights into the complex interactions between different glutamate receptor subtypes and their role in synaptic plasticity and neuronal excitability.
合成法
The synthesis of alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid involves the condensation of 4-methyl-5-nitroisoxazole with 3-hydroxy-5-methyl-4-isoxazolecarboxaldehyde, followed by reduction and acylation with 4-bromobutyric acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
Alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid has been extensively used in scientific research to study the function and regulation of the this compound receptor in the CNS. This compound has been used to investigate the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD), which are fundamental processes underlying learning and memory. This compound has also been used to study the role of the this compound receptor in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
特性
CAS番号 |
130146-19-9 |
|---|---|
分子式 |
C12H15N3O6 |
分子量 |
297.26 g/mol |
IUPAC名 |
2-amino-3-[5-methyl-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]-3-oxo-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H15N3O6/c1-5-8(10(16)14-20-5)4-15-11(17)7(6(2)21-15)3-9(13)12(18)19/h9H,3-4,13H2,1-2H3,(H,14,16)(H,18,19) |
InChIキー |
JVQZIHGOCREKGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
正規SMILES |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
その他のCAS番号 |
131417-67-9 |
同義語 |
2-amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid 2-AMNH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)



![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)